Vanillyl Butyl Ether

Description

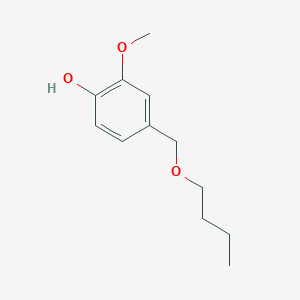

Structure

3D Structure

Properties

IUPAC Name |

4-(butoxymethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-3-4-7-15-9-10-5-6-11(13)12(8-10)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDFMKOUUQYFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072881 | |

| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow viscous liquid with a weak, vanillic, acidic odour | |

| Record name | Vanillyl butyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

241.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(Butoxymethyl)-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Vanillyl butyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.048-1.068 | |

| Record name | Vanillyl butyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

82654-98-6 | |

| Record name | Vanillyl butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82654-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillyl butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082654986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillyl butyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(butoxymethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-(butoxymethyl)-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLYL BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2ULN37C9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(Butoxymethyl)-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Vanillyl Butyl Ether: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound (VBE). The information is intended for researchers, scientists, and professionals in drug development who are interested in the technical aspects of this versatile warming agent.

Chemical Properties

This compound is a synthetic compound derived from vanillin.[1][2] It is an oil-soluble, colorless to pale yellow viscous liquid with a slight vanilla-like odor.[1][2][3][4] VBE is valued for its ability to produce a gentle and long-lasting warming sensation on the skin, which is less irritating than traditional warming agents like capsaicin.[1][5]

Quantitative Chemical Data

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O₃ | [3][6][7][8] |

| Molecular Weight | 210.27 g/mol | [3][6][7][8][9] |

| Boiling Point | 241 - 307.9 °C at 760 mmHg | [3][10][11][12] |

| Melting/Freezing Point | < -78 °C | [10] |

| Density | 1.048 - 1.072 g/mL at 25 °C | [3][11][12][13] |

| Refractive Index | 1.511 - 1.521 at 20 °C | [3][11][12] |

| Flash Point | 140 - 153 °C | [10][12] |

| Auto-ignition Temperature | 299 °C | [10] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [12] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents.[1][2][3][11][14] |

Chemical Structure

This compound, systematically named 4-(butoxymethyl)-2-methoxyphenol, is an ether of monohydroxybenzoic acid.[3][11][15] Its structure features a vanillyl group combined with a butyl ether group, which is key to its sensory effects.[16] It belongs to the class of organic compounds known as methoxyphenols.[15]

-

IUPAC Name: 4-(butoxymethyl)-2-methoxyphenol[3]

-

InChI: InChI=1S/C12H18O3/c1-3-4-7-15-9-10-5-6-11(13)12(8-10)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3[3][7]

The structural similarity of VBE to other vanilloids, like capsaicin, is responsible for its interaction with sensory receptors.[5][17]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, generally involving the reaction of a vanillin derivative with a butyl-containing compound.

Method 1: Synthesis from Vanillyl Alcohol and n-Butanol

This method involves the dehydration and condensation of vanillyl alcohol and n-butanol in the presence of an acid catalyst.[18] A more specific protocol utilizes a sulfated tungstate catalyst.[6]

Protocol:

-

A mixture of 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) (1 g, 7.25 mmol) and n-butanol (1.34 g, 18.11 mmol) is prepared.[6]

-

Sulfated tungstate (10 wt%) is added to the mixture.[6]

-

The reaction mixture is stirred at 80 °C for 1 hour.[6]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is diluted with ethyl acetate (15 ml) and filtered to recover the catalyst.[6]

-

The organic layer is concentrated under reduced pressure.[6]

-

The resulting residue is purified by chromatography on silica gel with n-hexane-EtOAc (90:10) as the eluent to yield pure this compound as a colorless oil.[6]

Method 2: One-Pot Synthesis from Vanillin

This method provides a direct synthesis from vanillin.[18]

Protocol:

-

Dissolve vanillin (100.00g) in ethyl acetate (231.65g) with stirring.[18]

-

Add potassium borohydride (28.36g) and bromobutane (90.06g) to the solution.[18]

-

Allow the reaction to proceed for 4 hours at a temperature of 30-40 °C.[18]

-

Cool the mixture to room temperature and filter to remove solid byproducts.[18]

-

Wash the filter residue, and combine the washing liquid with the filtrate.[18]

-

The combined liquid is distilled under reduced pressure to obtain a crude product.[18]

-

The crude product is then purified by vacuum rectification at 165 °C to yield pure this compound.[18]

Method 3: Synthesis using a Palladium-Based Catalyst

This method utilizes a palladium catalyst and an inorganic acid promoter.[19]

Protocol:

-

Crystalline vanillin (1525 g, 10 mol), n-butanol (6 L), a palladium-on-carbon catalyst (1 g, 10 wt% Pd), and 85% phosphoric acid (1 ml) are added to a reactor.[19]

-

The reactor is sealed, and the air is purged with an inert gas (e.g., nitrogen).[19]

-

The reaction mixture is heated to 95 °C.[19]

-

Gaseous hydrogen is introduced into the reactor at an overpressure of 10 atm.[19]

-

The reaction is maintained for 3 hours under these conditions.[19]

-

After the reaction is complete, residual hydrogen is removed.[19]

-

The mixture is filtered to remove the catalyst, and the filtrate is concentrated to obtain the product.[19]

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action: TRPV1 Signaling Pathway

The warming sensation produced by this compound is primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][14][16][17] TRPV1 is a non-selective cation channel found on sensory neurons that responds to various noxious stimuli, including heat and capsaicin.[14][17][20][21]

The activation of TRPV1 by VBE follows a distinct signaling cascade:

-

Binding: this compound, due to its vanilloid structure, binds to the TRPV1 receptor on sensory neurons.[14][22]

-

Channel Opening: This binding event causes a conformational change in the TRPV1 protein, opening its non-selective cation channel pore.[14]

-

Cation Influx: The open channel allows for an influx of cations, predominantly calcium (Ca²⁺), into the neuron.[14][17]

-

Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.[14]

-

Action Potential: Once the membrane potential reaches a certain threshold, an action potential is generated.[14]

-

Neurotransmitter Release: The action potential propagates along the axon to the synapse, triggering the release of neurotransmitters such as glutamate, ATP, and various neuropeptides.[14]

-

Signal to CNS: These neurotransmitters transmit the signal through the nervous system to the brain, where it is perceived as a sensation of warmth.[14]

It is important to note that this warming effect is a result of direct nerve stimulation, and the actual temperature of the skin does not significantly increase.[5]

Caption: Signaling pathway of VBE-induced warmth sensation via TRPV1 activation.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound CAS 82654-98-6-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. This compound | C12H18O3 | CID 5084146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound and How Does It Work in Cosmetics? - Chemical Supplier Unilong [unilongindustry.com]

- 5. sxrebecca.com [sxrebecca.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound - Career Henan Chemical Co. [coreychem.com]

- 9. This compound | Mechanism | Concentration [selleckchem.com]

- 10. avenalab.com [avenalab.com]

- 11. This compound | 82654-98-6 [chemicalbook.com]

- 12. What Are the Applications of this compound? | NIKOO Chemical [nikoochem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. rebeccabio.com [rebeccabio.com]

- 17. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]

- 19. RU2696427C1 - Method of producing vanilyl butyl ether - Google Patents [patents.google.com]

- 20. Activation of the human transient receptor potential vanilloid subtype 1 by essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Direct activation of transient receptor potential vanilloid 1(TRPV1) by diacylglycerol (DAG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Vanillyl Butyl Ether and its Derivation from Vanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Vanillyl Butyl Ether (VBE), a versatile compound with applications in the cosmetic, food, and pharmaceutical industries. The guide details the primary synthetic routes originating from vanillin, a readily available and renewable feedstock. Key methodologies, including a two-step approach involving the reduction of vanillin to vanillyl alcohol followed by etherification, and more streamlined one-pot syntheses, are presented with detailed experimental protocols. Quantitative data on reaction yields and conditions are summarized for comparative analysis. Furthermore, this document elucidates the mechanism of action of VBE as a transient receptor potential vanilloid 1 (TRPV1) agonist and provides a visual representation of the associated signaling pathway. Experimental workflows for the synthesis and characterization of VBE are also outlined to aid researchers in their practical applications.

Introduction

This compound (VBE) is a synthetic compound derived from vanillin, the primary component of the extract of the vanilla bean. It is recognized for its characteristic warming and vasodilatory effects when applied topically, making it a popular ingredient in personal care products, such as warming lotions and massage creams. Beyond its sensory properties, VBE is also utilized as a flavoring agent in food products and is being explored for its potential applications in drug development due to its interaction with the TRPV1 receptor, a key player in pain and temperature sensation.

This guide offers an in-depth exploration of the chemical synthesis of VBE from vanillin, providing detailed experimental procedures and comparative data to assist researchers in selecting and optimizing a synthetic strategy that aligns with their specific needs, whether for laboratory-scale research or process development.

Synthetic Pathways from Vanillin to this compound

The synthesis of this compound from vanillin can be broadly categorized into two main strategies: a two-step synthesis involving the initial reduction of vanillin, and a more direct one-pot synthesis.

Two-Step Synthesis of this compound

This classical approach involves two distinct chemical transformations:

-

Reduction of Vanillin to Vanillyl Alcohol: The aldehyde functional group of vanillin is reduced to a primary alcohol.

-

Etherification of Vanillyl Alcohol: The resulting vanillyl alcohol is then reacted with a butyl source to form the ether linkage.

The most common and efficient method for the reduction of vanillin to vanillyl alcohol is through the use of sodium borohydride (NaBH₄), a mild and selective reducing agent.

Experimental Protocol: Sodium Borohydride Reduction of Vanillin

-

Materials:

-

Vanillin

-

Ethanol

-

Sodium Borohydride (NaBH₄)

-

1 M Sodium Hydroxide (NaOH) solution

-

6 M Hydrochloric Acid (HCl) solution

-

Ice

-

Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, Buchner funnel.

-

-

Procedure:

-

In a round-bottom flask, dissolve vanillin (e.g., 2.0 g, 13.1 mmol) in ethanol (e.g., 4 mL) with stirring at room temperature until a homogenous solution is formed.

-

Cool the flask in an ice bath.

-

In a separate vial, prepare a solution of sodium borohydride (e.g., 0.5 g, 13.2 mmol) in 1 M NaOH solution (e.g., 3.8 mL).

-

Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 10-15 minutes. The reaction is exothermic and will evolve hydrogen gas.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 30-60 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the vanillin spot), cool the reaction mixture in an ice bath.

-

Slowly add 6 M HCl dropwise to quench the excess sodium borohydride until the evolution of hydrogen gas ceases and the solution becomes acidic (pH ~2).

-

The product, vanillyl alcohol, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

-

Characterization:

-

The identity and purity of the resulting vanillyl alcohol can be confirmed by melting point determination (literature m.p. 114-115 °C), and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

There are two primary methods for the etherification of vanillyl alcohol to produce VBE: the Williamson ether synthesis and acid-catalyzed etherification.

a) Williamson Ether Synthesis

This method involves the reaction of the alkoxide of vanillyl alcohol with a butyl halide (e.g., 1-bromobutane or 1-chlorobutane). The reaction proceeds via an Sₙ2 mechanism.

Experimental Protocol: Williamson Ether Synthesis of this compound

-

Materials:

-

Vanillyl Alcohol

-

A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)

-

1-Bromobutane or 1-Chlorobutane

-

A suitable solvent (e.g., Ethanol, Acetone, DMF)

-

Reflux apparatus, separatory funnel.

-

-

Procedure:

-

Dissolve vanillyl alcohol in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add a base (e.g., finely pulverized K₂CO₃ or aqueous NaOH) to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Add the butyl halide (e.g., 1-bromobutane) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with a dilute base solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude VBE.

-

Purify the product by vacuum distillation or column chromatography.

-

b) Acid-Catalyzed Etherification

This method involves the direct reaction of vanillyl alcohol with n-butanol in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Etherification of Vanillyl Alcohol

-

Materials:

-

Vanillyl Alcohol

-

n-Butanol

-

Acid catalyst (e.g., Sulfated tungstate, Amberlyst-15)

-

Ethyl acetate

-

Silica gel for column chromatography.

-

-

Procedure:

-

In a round-bottom flask, combine vanillyl alcohol (e.g., 1 g, 6.49 mmol) and an excess of n-butanol (e.g., 1.21 g, 16.3 mmol).

-

Add the acid catalyst (e.g., 10 wt% sulfated tungstate).

-

Heat the reaction mixture with stirring at a specified temperature (e.g., 80 °C) for a designated time (e.g., 1 hour).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and dilute with ethyl acetate.

-

Filter to remove the catalyst.

-

Concentrate the organic layer under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., n-hexane-EtOAc).

-

One-Pot Synthesis of this compound from Vanillin

One-pot synthesis offers a more efficient and streamlined approach by combining the reduction and etherification steps into a single reaction vessel, avoiding the isolation of the intermediate vanillyl alcohol.

Experimental Protocol: One-Pot Synthesis of VBE

-

Materials:

-

Vanillin

-

Potassium Borohydride (KBH₄)

-

1-Bromobutane

-

Ethyl Acetate

-

Reaction vessel with temperature control.

-

-

Procedure:

-

Dissolve vanillin (e.g., 100.00 g) in ethyl acetate (e.g., 231.65 g) in a suitable reaction vessel with stirring.

-

Add potassium borohydride (e.g., 28.36 g) and 1-bromobutane (e.g., 108.07 g) to the solution.

-

Maintain the reaction temperature at 30-40 °C for approximately 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the filter residue with ethyl acetate and combine the washings with the filtrate.

-

Distill the combined solution under reduced pressure to remove the solvent and obtain the crude product.

-

Purify the crude VBE by vacuum rectification at approximately 165 °C.

-

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

| Synthesis Route | Key Reagents | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Two-Step Synthesis | ||||||

| Reduction | Vanillin, NaBH₄, Ethanol, NaOH | 0 to RT | 0.5 - 1 | High | - | |

| Williamson Ether Synthesis | Vanillyl Alcohol, Butyl Halide, Base | Reflux | Several | Moderate | >98 | |

| Acid-Catalyzed Etherification | Vanillyl Alcohol, n-Butanol, Sulfated Tungstate | 80 | 1 | 83 | - | |

| One-Pot Synthesis | ||||||

| Metal Hydride & Alkylating Agent | Vanillin, KBH₄, 1-Bromobutane, Ethyl Acetate | 30 - 40 | 3 | 98.13 | >99 | |

| Palladium Catalyzed | Vanillin, n-Butanol, Pd catalyst, H₂ | 50 - 95 | 3 - 8 | 95.0 | 99 |

Mechanism of Action: TRPV1 Signaling Pathway

This compound exerts its characteristic warming effect through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons. Its activation leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating a signal that is interpreted by the central nervous system as a sensation of heat and, at higher concentrations, pain.

Caption: TRPV1 Signaling Pathway Activated by VBE.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental Workflow for VBE Synthesis.

Conclusion

The synthesis of this compound from vanillin is a well-established process with multiple viable routes. The choice between a two-step synthesis and a one-pot approach will depend on factors such as the desired scale of production, available equipment, and the importance of process efficiency versus the potential for higher purity with intermediate isolation. The one-pot synthesis from vanillin using potassium borohydride and 1-bromobutane appears to be a highly efficient method with excellent reported yields and purity. Understanding the underlying chemical principles and the mechanism of action of VBE is crucial for its application in research and development. This guide provides the foundational knowledge and practical protocols to enable scientists to synthesize and explore the potential of this intriguing vanillin derivative.

Vanillyl Butyl Ether's Mechanism of Action on Sensory Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillyl Butyl Ether (VBE), a synthetic vanilloid, is increasingly utilized in cosmetic and pharmaceutical applications for its warming properties. This technical guide delves into the core mechanism of action of VBE on sensory neurons. The primary molecular target of VBE is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in nociceptive sensory neurons. This document provides a comprehensive overview of the signaling pathways initiated by VBE binding to TRPV1, leading to neuronal depolarization and the sensation of warmth. Furthermore, it details the phenomenon of TRPV1 desensitization, a key process underlying the potential analgesic effects of vanilloids. This guide also compiles quantitative data from key studies and presents detailed experimental protocols for investigating the effects of VBE on sensory neurons, including cell culture, intracellular calcium imaging, and electrophysiological recording. Finally, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular and cellular events.

Introduction

This compound (VBE) is a vanillyl alcohol derivative recognized for its ability to induce a warming sensation upon topical application.[1][2] Unlike capsaicin, the pungent component of chili peppers, VBE is reported to provide a milder and less irritating warming effect, making it a favorable ingredient in personal care products and topical analgesics.[2][3] Understanding the precise mechanism by which VBE interacts with sensory neurons is crucial for the development of novel therapeutic agents targeting pain and inflammation. This guide provides an in-depth exploration of the molecular and cellular actions of VBE.

Core Mechanism of Action: TRPV1 Activation

The principal mechanism of action of this compound on sensory neurons is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][4][5] TRPV1 is a polymodal nocisensor, meaning it can be activated by various stimuli, including noxious heat (>42°C), acidic conditions (pH < 6), and exogenous chemical ligands such as capsaicin and VBE.[6][7][8]

Binding and Channel Gating

VBE, possessing a vanillyl group similar to capsaicin, is thought to bind to a specific pocket on the intracellular side of the TRPV1 channel.[9][10] This binding event induces a conformational change in the TRPV1 protein, leading to the opening of its non-selective cation channel pore.[1][5]

Neuronal Depolarization and Action Potential Firing

The opening of the TRPV1 channel allows for the influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), down their electrochemical gradients.[1][5] This influx of positive ions leads to the depolarization of the sensory neuron's membrane potential. If this depolarization reaches the neuron's threshold, it triggers the firing of action potentials, which are then propagated along the axon to the central nervous system, where they are interpreted as a sensation of warmth.[1][5]

Downstream Signaling and Physiological Effects

The activation of TRPV1 by VBE initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.

Calcium-Mediated Signaling

The increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) acts as a second messenger, activating various downstream signaling pathways. This includes the activation of protein kinases and phosphatases that can modulate neuronal excitability and gene expression.[11]

Neurotransmitter and Neuropeptide Release

Prolonged activation of TRPV1-expressing sensory neurons can lead to the release of neurotransmitters, such as glutamate, and neuropeptides, including Substance P and Calcitonin Gene-Related Peptide (CGRP), from their central and peripheral terminals.[1][5] The release of these mediators contributes to neurogenic inflammation, characterized by vasodilation and plasma extravasation.[2]

Vasodilation and Warming Sensation

The release of vasoactive neuropeptides like CGRP contributes to the vasodilation observed upon topical application of VBE, which manifests as an increase in local blood flow and contributes to the warming sensation.[2][4]

TRPV1 Desensitization

A key characteristic of TRPV1 activation by vanilloids is the subsequent desensitization of the channel.[11][12] This process is believed to be a primary mechanism behind the analgesic effects of compounds like capsaicin.

Calcium-Dependent Desensitization

The influx of Ca²⁺ through the TRPV1 channel plays a crucial role in its desensitization.[12] Elevated intracellular Ca²⁺ levels activate Ca²⁺-dependent phosphatases, such as calcineurin, which dephosphorylate the TRPV1 channel, leading to its closure and a reduced response to subsequent stimuli.[13]

Tachyphylaxis

Repeated or prolonged application of a TRPV1 agonist leads to a state of reduced responsiveness known as tachyphylaxis.[11] This is a form of functional desensitization where the neuron becomes less sensitive to further stimulation by the agonist.

Potential for Analgesia

The desensitization of nociceptive sensory neurons by TRPV1 agonists forms the basis of their use as topical analgesics. By rendering these neurons less responsive to noxious stimuli, compounds like VBE may offer a therapeutic benefit in certain pain conditions.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from published studies.

| Parameter | Cell Type | Method | Value | Reference |

| VBE-induced [Ca²⁺]i Increase | mTRPV1-HEK293 | Calcium Imaging | Dose-dependent | [6][9] |

| Capsaicin-induced [Ca²⁺]i Increase | mTRPV1-HEK293 | Calcium Imaging | Dose-dependent | [6][9] |

Table 1: In Vitro Activity of this compound on TRPV1.

| Concentration of VBE Cream | Percentage of Volunteers Showing Increased Blood Cell Flux | Mean Increase in Blood Cell Flux (Arbitrary Units) |

| 0.1% | 23.81% | Not specified |

| 0.3% | 80.95% | Not specified |

| 0.5% | 76.19% | Not specified |

Table 2: In Vivo Effects of Topical this compound on Human Skin. Data adapted from a study with 21 volunteers.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on sensory neurons.

Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of primary sensory neurons from rodent dorsal root ganglia.

Materials:

-

Adult rat or mouse

-

Hanks' Balanced Salt Solution (HBSS), ice-cold

-

Collagenase Type IA (e.g., Sigma-Aldrich)

-

Dispase II (e.g., Roche)

-

Trypsin-EDTA (0.25%)

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

Laminin and Poly-D-lysine coated culture dishes

-

Sterile dissection tools

Procedure:

-

Euthanize the rodent according to approved institutional protocols.

-

Dissect the spinal column and expose the dorsal root ganglia.

-

Carefully excise the DRGs and place them in ice-cold HBSS.

-

Digest the ganglia in a solution of collagenase (1 mg/mL) and dispase II (2.4 U/mL) in HBSS for 60-90 minutes at 37°C.

-

Gently triturate the ganglia with a fire-polished Pasteur pipette to dissociate the neurons.

-

Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

-

Plate the dissociated neurons onto laminin/poly-D-lysine coated dishes.

-

Incubate the cultures at 37°C in a 5% CO₂ incubator. Neurons can be used for experiments within 24-48 hours.[4][14]

Intracellular Calcium Imaging

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in cultured DRG neurons in response to VBE application.

Materials:

-

Cultured DRG neurons on glass-bottom dishes

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Extracellular solution (e.g., Tyrode's solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4)

-

VBE stock solution (in DMSO)

-

Fluorescence microscopy setup with a ratiometric imaging system

Procedure:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in extracellular solution.

-

Incubate the cultured DRG neurons with the loading solution for 30-45 minutes at room temperature in the dark.

-

Wash the cells with extracellular solution to remove excess dye.

-

Mount the dish on the microscope stage and perfuse with extracellular solution.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply VBE at the desired concentration by switching the perfusion solution.

-

Record the changes in fluorescence intensity over time.

-

Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in [Ca²⁺]i.[15][16]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of ion channel currents and membrane potential changes in cultured DRG neurons using the whole-cell patch-clamp technique.

Materials:

-

Cultured DRG neurons

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (as above)

-

Intracellular (pipette) solution (e.g., 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, 2 mM ATP, 0.3 mM GTP, pH 7.2 with KOH)

-

VBE stock solution

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Place the coverslip with cultured DRG neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage-clamp mode: Hold the neuron at a specific membrane potential (e.g., -60 mV) and record the currents elicited by the application of VBE.

-

Current-clamp mode: Record the resting membrane potential and apply VBE to observe changes in membrane potential and action potential firing.

-

Analyze the recorded currents or voltage changes to determine the effect of VBE on neuronal excitability.[17][18][19]

Mandatory Visualizations

Signaling Pathways

Caption: VBE signaling pathway in a sensory neuron.

Experimental Workflows

Caption: Workflow for intracellular calcium imaging.

Caption: Workflow for whole-cell patch-clamp recording.

Conclusion

This compound exerts its characteristic warming effect through the direct activation of TRPV1 channels on sensory neurons. The subsequent influx of cations, particularly Ca²⁺, leads to neuronal depolarization and the initiation of downstream signaling cascades. The phenomenon of TRPV1 desensitization following activation highlights a potential avenue for the development of VBE-based topical analgesics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of VBE and other vanilloids. Future research should focus on obtaining more detailed quantitative data on the electrophysiological effects and desensitization kinetics of VBE to fully elucidate its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. rebeccabio.com [rebeccabio.com]

- 4. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transient Receptor Potential Channels as Targets for Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium-dependent desensitization of vanilloid receptor TRPV1: a mechanism possibly involved in analgesia induced by topical application of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and Culture of Adult Rat Dorsal Root Ganglion Neurons for the In Vitro Analysis of Peripheral Nerve Degeneration and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intracellular calcium regulation among subpopulations of rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]

- 18. Resolving TRPV1- and TNF-α-Mediated Spinal Cord Synaptic Plasticity and Inflammatory Pain with Neuroprotectin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. axolbio.com [axolbio.com]

Vanillyl Butyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vanillyl Butyl Ether (VBE), a synthetic ether of vanillyl alcohol, is a widely utilized compound in the cosmetic, food, and pharmaceutical industries. Its primary characteristic is the ability to induce a warming sensation upon topical application, a property attributed to its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. This technical guide provides an in-depth overview of the physicochemical properties of VBE, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in various formulations. These properties dictate its solubility, stability, and bioavailability. A summary of key quantitative data is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈O₃ | |

| Molecular Weight | 210.27 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Faint, characteristic vanilla-like | |

| Boiling Point | 241 °C at 760 mmHg | |

| Density | 1.057 g/mL at 25 °C | |

| Refractive Index | n20/D 1.516 | |

| Water Solubility | Insoluble | |

| LogP (Octanol-Water Partition Coefficient) | 2.2 - 2.4 | |

| Flash Point | >110 °C |

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines the principles of the OECD (Organisation for Economic Co-operation and Development) guidelines for key parameters.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods are described in the OECD guideline, including the ebulliometer method, the dynamic method, and the Siwoloboff method.

Principle of the Ebulliometer Method:

An ebulliometer is used to measure the boiling point of a liquid by containing the substance in a heated vessel equipped with a reflux condenser and a precise temperature measuring device. The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is recorded. The pressure is carefully controlled and measured.

Water Solubility (OECD Guideline 105)

Water solubility is determined as the saturation mass concentration of a substance in water at a given temperature. For substances with low solubility like this compound, the column elution method is appropriate.

Principle of the Column Elution Method:

A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is continuously monitored. The point at which the concentration of the eluate becomes constant is considered the saturation solubility.

Partition Coefficient (n-octanol/water) - Shake Flask Method (OECD Guideline 107)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a substance's hydrophobicity.

Principle of the Shake Flask Method:

-

A known volume of n-octanol and water are pre-saturated with each other.

-

A precisely weighed amount of this compound is dissolved in one of the phases.

-

The two phases are then combined in a vessel and shaken until equilibrium is reached.

-

The phases are separated, and the concentration of the analyte in each phase is determined using a suitable analytical method, such as HPLC or GC.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mechanism of Action: TRPV1 Signaling Pathway

This compound exerts its characteristic warming effect through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.

The binding of VBE to the TRPV1 receptor initiates a conformational change in the channel, leading to its opening. This allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The influx of these positively charged ions depolarizes the cell membrane, generating an action potential that is propagated along the sensory nerve to the central nervous system, where it is perceived as a warming sensation.

VBE activation of the TRPV1 signaling pathway.

Experimental Workflow: HPLC Analysis of this compound in a Cosmetic Cream

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of VBE in complex matrices such as cosmetic formulations. The following diagram illustrates a typical experimental workflow.

Workflow for HPLC analysis of VBE in cosmetics.

This guide provides a foundational understanding of the physicochemical properties of this compound and its primary mechanism of action. The detailed protocols and workflows serve as a practical resource for researchers and professionals in the field. Further investigation into the downstream signaling effects and formulation optimization will continue to expand the applications of this versatile compound.

Solubility and stability of Vanillyl Butyl Ether in different solvents

An In-depth Technical Guide to the Solubility and Stability of Vanillyl Butyl Ether

Introduction

This compound (VBE), with the chemical name 4-(Butoxymethyl)-2-methoxyphenol, is a widely utilized sensory agent in the cosmetics, personal care, and food industries.[1] Structurally similar to natural warming agents like capsaicin, VBE is favored for its ability to induce a gentle, long-lasting warming sensation with less irritation.[2] It functions by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2] For researchers, scientists, and drug development professionals, a thorough understanding of VBE's physicochemical properties—primarily its solubility in various solvent systems and its chemical stability under different conditions—is critical for developing safe, effective, and stable formulations with a long shelf life.[3][2]

This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound. It includes qualitative solubility data, detailed experimental protocols for quantitative analysis, and a discussion of its stability profile.

Solubility Profile of this compound

The solubility of an active ingredient is a determining factor in its formulation, bioavailability, and sensory performance. VBE is a lipophilic compound, which dictates its behavior in various solvent systems.[4]

Qualitative Solubility Data

VBE's solubility has been described qualitatively in multiple sources. It is consistently reported as being insoluble in water but soluble in organic solvents and oils.[1] This information is crucial for selecting appropriate vehicles in formulation development. A summary of its known solubility characteristics is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Solubility | Reference(s) |

| Aqueous | Water | Insoluble | [1][5] |

| Alcohols | Ethanol | Soluble / Miscible | [1][6] |

| Isopropanol | Soluble | [7] | |

| Glycols | Propylene Glycol | Soluble | [6] |

| Esters | Ethyl Acetate | Soluble | [6] |

| Oils | General Oils / Oil-based Solvents | Soluble | [1][5] |

| Surfactants | Polysorbate (e.g., PEG-40) | Soluble | [3] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data for VBE, the shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[8][9] This protocol is adapted for lipophilic compounds like VBE.

Objective: To determine the maximum concentration of VBE that dissolves in a specific solvent at a controlled temperature to reach equilibrium.

Materials:

-

This compound (VBE), pure substance

-

Selected solvents (e.g., Propylene Glycol, Miglyol® 812, Ethanol)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with a temperature-controlled chamber

-

Analytical balance

-

Centrifuge

-

0.45 µm PTFE syringe filters

-

Validated analytical method for quantification (e.g., HPLC-UV, see Section 4.0)

Procedure:

-

Preparation: Add an excess amount of VBE powder to a pre-weighed glass vial. The excess is critical to ensure that saturation is reached.

-

Solvent Addition: Add a known volume or weight of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8] Kinetic analysis may be required to determine the precise time to equilibrium.[9]

-

Phase Separation: After equilibration, let the vials stand to allow undissolved VBE to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining solid material.[8]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the supernatant through a 0.45 µm PTFE syringe filter to remove any fine, undissolved particles. Discard the first few drops of the filtrate to prevent drug loss due to filter adsorption.[8]

-

Dilution and Quantification: Accurately weigh and dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the validated analytical method.

-

Analysis: Analyze the diluted sample using a pre-validated HPLC-UV or GC method to determine the concentration of VBE.

-

Calculation: Calculate the solubility of VBE in the solvent, expressed in mg/mL or % (w/w).

Stability Profile of this compound

The chemical stability of VBE is a critical parameter that influences the shelf life and safety of final formulations.

General Stability and Storage

VBE is reported to have good stability under normal storage conditions. However, it can be susceptible to degradation when exposed to harsh environmental factors such as extreme temperatures, light, and air.[6] To maintain its integrity, it is recommended to store VBE in tightly-closed containers in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][10] For formulation processing, VBE should be added during the "cool down" phase, at temperatures below 40°C-60°C, to prevent thermal degradation.[6][2]

Potential Degradation Pathways

While specific degradation studies for VBE are not extensively published, its chemical structure—containing a phenolic hydroxyl group and a butyl ether linkage—suggests potential pathways for degradation. These pathways are hypothetical and require experimental validation.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of colored quinone-type byproducts, which could impact the formulation's appearance and safety.

-

Ether Hydrolysis: The ether linkage could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, although ether bonds are generally stable. This would cleave the molecule into vanillyl alcohol and butanol.

References

- 1. This compound | C12H18O3 | CID 5084146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound and How Does It Work in Cosmetics? - Chemical Supplier Unilong [unilongindustry.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. avenalab.com [avenalab.com]

- 7. sxrebecca.com [sxrebecca.com]

- 8. benchchem.com [benchchem.com]

- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

Vanillyl Butyl Ether's classification as a capsaicin alternative

An In-depth Technical Guide to Vanillyl Butyl Ether as a Capsaicin Alternative

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (VBE) is a synthetic vanillin derivative increasingly recognized as a viable alternative to capsaicin, the pungent active component of chili peppers.[1][2] Structurally similar to natural warming agents, VBE (CAS 82654-98-6) distinguishes itself by inducing a gentle, prolonged warming sensation with a significantly lower irritation profile than capsaicin.[3][4][5] These characteristics have made it a popular ingredient in personal care and cosmetic products, but its specific interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel presents compelling opportunities for research and drug development.[3][6]

This technical guide provides a comprehensive overview of VBE's classification as a capsaicin alternative, focusing on its mechanism of action, comparative quantitative data, relevant experimental protocols, and safety profile.

Mechanism of Action: The TRPV1 Receptor

The primary molecular target for both VBE and capsaicin is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in primary sensory neurons.[7][8] TRPV1 functions as a polymodal sensor for noxious stimuli, including high temperatures (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands.[9][10]

VBE, like capsaicin, contains a critical vanillyl chemical group that allows it to bind to the TRPV1 receptor.[7][8] This binding event triggers a conformational change in the channel, opening its pore and leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[7][11] The influx of positive ions depolarizes the neuronal membrane, which, upon reaching a threshold, generates an action potential that propagates along the nerve fiber to the central nervous system, where it is perceived as a warming sensation.[7] While both molecules are agonists for TRPV1, derivatives with shorter carbon chains, like VBE, generally exhibit decreased sensitivity compared to capsaicin, contributing to VBE's milder sensory effect.[7][12]

Signaling Cascade

Activation of the TRPV1 channel by VBE initiates a well-defined signaling cascade. The initial influx of Ca²⁺ acts as a crucial second messenger, triggering the activation of downstream signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC).[9][13] This cascade ultimately leads to the release of various neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve endings, which contribute to the local neurogenic inflammatory response and the sensation of warmth.[7][14]

Caption: VBE/Capsaicin Signaling Pathway via TRPV1 Activation.

Quantitative Comparison: VBE vs. Capsaicin

The primary distinction between VBE and capsaicin lies in their potency, sensory profile, and safety margins. While specific EC₅₀ values for VBE can vary between experimental systems, it is consistently characterized as a less potent agonist than capsaicin.

Table 1: Pharmacological and Sensory Profile Comparison

| Parameter | This compound (VBE) | Capsaicin | References |

|---|---|---|---|

| Mechanism of Action | TRPV1 Agonist | TRPV1 Agonist | [7][8] |

| Potency (EC₅₀) | Less potent than capsaicin; activates TRPV1 in a dose-dependent manner. | ~0.2-0.9 µM in HEK293 cells. | [6][8][15] |

| Sensory Effect | Gentle, sustained warming. | Intense heat, burning, pungency. | [3][6] |

| Onset of Sensation | Rapid; builds within the first 5 minutes. | Rapid; almost immediate. | [3][5] |

| Duration of Sensation | Up to several hours. | Variable, can be prolonged. | [5][6] |

| Irritation Profile | Low; significantly less irritating. | High; can cause significant irritation, burning, and erythema. |[3][4][5] |

Table 2: In Vivo Physiological Response (Topical Application)

| Compound & Concentration | Measured Effect | Result | Reference |

|---|---|---|---|

| VBE Cream (0.3%) | Increase in Blood Cell Flux (BCF) | 24.22% increase (p < 0.001) | [15] |

| VBE Cream (0.5%) | Increase in Blood Cell Flux (BCF) | 54.74% increase (p < 0.001) |[15] |

Experimental Protocols

Standardized assays are critical for evaluating and comparing the activity of TRPV1 modulators like VBE and capsaicin.

Protocol: In Vitro TRPV1 Activation via Intracellular Ca²⁺ Flux Assay

This assay quantifies TRPV1 activation by measuring the increase in intracellular calcium concentration following compound application to cells heterologously expressing the receptor.[8]

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with a plasmid encoding for human or mouse TRPV1. Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

-

Dye Loading: Cells are washed with a buffered salt solution (e.g., HBSS) and then incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.

-

Compound Preparation: VBE and capsaicin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired final concentrations in the assay buffer.

-

Fluorescence Measurement: The cell plate is placed in a fluorescence microplate reader or a fluorescence microscope. A baseline fluorescence reading is established.

-

Compound Addition & Data Acquisition: The prepared compounds are added to the wells, and fluorescence intensity is measured in real-time. A rapid increase in fluorescence corresponds to Ca²⁺ influx upon TRPV1 channel opening.

-

Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀). Concentration-response curves are generated by plotting ΔF/F₀ against the compound concentration to calculate EC₅₀ values.

Caption: Experimental Workflow for In Vitro Ca²⁺ Flux Assay.

Protocol: Electrophysiological Measurement of TRPV1 Activity

The two-electrode voltage clamp (TEVC) or patch-clamp technique provides a direct measure of ion channel activity. This protocol is adapted from methods used to test novel TRPV1 agonists.

-

System Preparation: Xenopus oocytes are injected with cRNA for TRPV1, or mammalian cells are cultured for patch-clamp analysis.

-

Recording Setup: For TEVC, an oocyte is placed in a recording chamber perfused with a standard recording solution (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES). Two microelectrodes (voltage and current) are inserted into the oocyte.

-

Channel Activation: A depolarizing voltage pulse (e.g., to +30 mV) is applied to elicit a baseline current. The test compound (VBE or capsaicin) is then perfused into the bath at increasing concentrations.

-

Current Measurement: The current elicited by the voltage pulse is measured before and after the addition of the compound.

-

Normalization: The maximal channel activation is determined by applying a saturating concentration of capsaicin (e.g., 50 µM). The current at each test concentration is then normalized to this maximal response.

-

Data Analysis: Normalized currents are plotted against compound concentration to generate a dose-response curve and determine potency (EC₅₀) and efficacy relative to capsaicin.

Caption: Experimental Workflow for Electrophysiological Assay.

Safety and Toxicological Profile

VBE has undergone toxicological assessment establishing its safety for use in topical applications at recommended concentrations.

Table 3: Summary of Toxicological Data for VBE

| Endpoint | Result | Conclusion | Reference |

|---|---|---|---|

| Acute Toxicity | Minimal risk at recommended concentrations. | Considered safe for topical use. | |

| Skin Irritation | Low potential for irritation. Milder than capsaicin. | Advantageous for products on sensitive skin or for prolonged contact. | [3] |

| Eye Irritation | Can cause serious eye irritation. | Must be avoided in formulations intended for use around the eyes. | |

| Skin Sensitization | Considered a weak skin sensitizer. | Patch testing is recommended before widespread use in formulations. | [12] |

| Genotoxicity | Not expected to be genotoxic. | No concern for genotoxic potential. | [12] |

| Repeated Dose Toxicity | A 28-day oral study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg/day. | Low risk of systemic toxicity from typical topical exposure. |[12] |

Applications in Research and Drug Development

The distinct properties of VBE make it a valuable tool and potential therapeutic agent:

-

Analgesic Research: As a mild TRPV1 agonist, VBE can be used to study the mechanisms of TRPV1 desensitization for pain relief without the confounding intense irritation of capsaicin.[8]

-

Topical Drug Delivery: The VBE-induced increase in local microcirculation and blood flow can be harnessed to enhance the dermal and transdermal delivery of other active pharmaceutical ingredients (APIs).[2][6][15]

-

Neuropathic Pain Models: VBE could serve as a less aggressive tool to modulate TRPV1 activity in animal models of inflammatory and neuropathic pain.

-

Development of Novel Therapeutics: The structure of VBE can serve as a scaffold for developing novel, selective TRPV1 modulators with tailored potency and sensory profiles for treating conditions like chronic pain or overactive bladder.

Conclusion

This compound is a well-characterized TRPV1 agonist that serves as a compelling and milder alternative to capsaicin. Its mechanism of action is analogous to that of capsaicin—activation of the TRPV1 channel—but it exhibits a lower potency, resulting in a gentle and sustained warming sensation with minimal irritation.[3][6][8] This favorable sensory and safety profile, supported by quantitative physiological data and established experimental protocols, positions VBE not only as a functional ingredient in personal care but also as a valuable pharmacological tool for researchers and a promising lead for drug development professionals exploring the therapeutic potential of TRPV1 modulation.

References

- 1. Activation of the human transient receptor potential vanilloid subtype 1 by essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative characterization of capsaicin-induced TRPV1 ion channel activation in HEK293 cells by impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Transient Receptor Potential Channels as Targets for Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]

- 13. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Determination of Vanillyl Butyl Ether in Cosmetic Formulations

Introduction

Vanillyl Butyl Ether (VBE) is a widely used warming agent in a variety of cosmetic and personal care products, providing a gentle and long-lasting warming sensation.[1][] It serves as a milder alternative to traditional warming agents like capsicum extract, which can sometimes cause skin irritation.[1][3] To ensure product quality, safety, and correct dosage, a reliable and accurate analytical method for the quantification of VBE in complex cosmetic matrices is essential.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in cosmetic preparations. The described procedure is simple, selective, and robust, making it suitable for routine quality control analysis and stability testing of commercial cosmetic products.[1][3][4]

Experimental Protocols

Instrumentation and Reagents

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C-18, 150 mm × 4.6 mm, 3.5 µm)[1]

-

Ultrasonic bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

-

Reagents and Standards:

-

This compound (VBE) reference standard (>96% purity)

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Orthophosphoric acid (85%)

-

Deionized water

-

Preparation of Standard and Buffer Solutions

-

Buffer Solution (20 mM Na₂HPO₄, pH 1.8):

-

Dissolve an appropriate amount of Na₂HPO₄ in deionized water to make a 20 mM solution.

-

Adjust the pH of the solution to 1.8 using orthophosphoric acid (85%).[1]

-

-

VBE Stock Solution (5000 µg/mL):

-

Accurately weigh 500 mg of VBE reference standard.

-

Dissolve in a 100 mL volumetric flask using a 50:50 (v/v) mixture of isopropanol and water.

-

-

Calibration Standards (12–100 µg/mL):

-

Prepare a series of six calibration standards by diluting the VBE stock solution with the isopropanol:water (50:50, v/v) mixture.[1]

-

Sample Preparation Protocol

-

Accurately weigh approximately 0.5 g of the cosmetic sample into a glass flask.[1]

-

Add 25 g of the extraction solvent (isopropanol:water, 50:50, v/v).[1]

-

Place the flask in an ultrasonic bath at 50 °C for 5 minutes to facilitate extraction.[1]

-

Transfer the flask to a refrigerator for 10 minutes to allow for the re-solidification of the cosmetic base (e.g., waxes, petrolatum).[1]

-

Carefully transfer 10 g of the resulting supernatant to a clean flask.

-

Add an additional 20 g of the isopropanol:water (50:50, v/v) mixture for further dilution.[1]

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

Chromatographic Conditions and Method Validation

The HPLC method was developed using a reversed-phase C18 column with isocratic elution and UV detection.[1][][3]

Data Presentation

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C-18 (150 mm × 4.6 mm, 3.5 µm)[1] |

| Mobile Phase | Acetonitrile : 20 mM Na₂HPO₄ Buffer (pH 1.8) (30:70, v/v)[1] |

| Flow Rate | 1.5 mL/min (0-17 min), then 4 mL/min (17-31 min)[1] |

| Elution Mode | Isocratic[1] |

| Column Temperature | 50 °C[1] |

| Injection Volume | 10 µL[1] |

| Detector | UV |

| Detection Wavelength | 230 nm[1] |

| Retention Time | ~13.7 min[3] |

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 12–100 µg/mL[1] |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.0014 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.0043 µg/mL[5] |

| Accuracy (% Recovery) | 98.5%[5] |

| Precision (RSD) | < 1%[3] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the analytical components.

Caption: Experimental workflow for VBE determination in cosmetics.

Caption: Logical relationships of key components in HPLC analysis.

Conclusion

The HPLC method described provides a simple, accurate, and precise means for the quantitative analysis of this compound in various cosmetic formulations.[1][5] The sample preparation procedure effectively extracts the analyte from complex matrices, and the chromatographic conditions ensure excellent separation and reliable detection. This method is well-suited for routine quality control in manufacturing and for use in stability studies.[1][4]

References

Application Notes and Protocols: Vanillyl Butyl Ether in Topical Formulations for Warming Sensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl Butyl Ether (VBE) is a synthetic warming agent increasingly utilized in topical formulations to impart a gentle and long-lasting warming sensation.[1][2][3] Derived from vanillin, VBE offers a milder alternative to traditional warming agents like capsaicin, with a lower potential for irritation, making it suitable for a wide range of cosmetic and personal care products.[4][5][6] Its ability to enhance microcirculation and provide a pleasant sensory experience has led to its incorporation in products for slimming, muscle relaxation, lip plumping, and hair care.[1][7][8]

These application notes provide a comprehensive overview of the mechanism of action, formulation guidelines, and safety considerations for VBE. Detailed experimental protocols are also included to assist researchers in evaluating the efficacy and sensory effects of VBE in their topical formulations.

Mechanism of Action

This compound induces a warming sensation by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[2][9] TRPV1 is a non-selective cation channel present in sensory neurons.[9]

The binding of VBE to the TRPV1 receptor triggers the following cascade of events:

-

TRPV1 Channel Opening: VBE, containing a vanillyl group, binds to the TRPV1 receptor, causing the ion channel to open.[9]

-

Cation Influx: The opening of the channel allows for an influx of cations, predominantly calcium (Ca2+) and sodium (Na+), into the neuron.[9]

-

Depolarization: This influx of positive ions leads to the depolarization of the neuronal membrane.

-

Action Potential Generation: If the depolarization reaches a certain threshold, it generates an action potential.

-

Signal Transduction: The action potential propagates along the sensory nerve to the central nervous system, where it is interpreted as a warming sensation.[9]